An In-depth Technical Guide to the Synthesis and Characterization of meso-Tetra(4-tert-butylphenyl) Porphyrin
An In-depth Technical Guide to the Synthesis and Characterization of meso-Tetra(4-tert-butylphenyl) Porphyrin
Introduction: The Versatility of Sterically Hindered Porphyrins
Porphyrins and their metalloderivatives are at the heart of a multitude of biological processes, from the oxygen-carrying capacity of heme in hemoglobin to the light-harvesting functions of chlorophylls in photosynthesis.[1] Their unique electronic and photophysical properties have made them a focal point of research in diverse fields, including catalysis, sensor technology, and medicine.[2] Among the vast family of synthetic porphyrins, meso-tetra(4-tert-butylphenyl) porphyrin (TTP) stands out due to the presence of bulky tert-butyl groups on its peripheral phenyl rings. These substituents enhance the solubility of the porphyrin in common organic solvents and introduce significant steric hindrance, which can be strategically exploited to influence molecular aggregation, catalytic activity, and the stability of corresponding metalloporphyrin complexes.[3]
This guide provides a comprehensive overview of the synthesis and characterization of TTP, intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this versatile molecule. The methodologies described herein are grounded in established literature and are presented with a focus on the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental process.
Synthesis of meso-Tetra(4-tert-butylphenyl) Porphyrin: A Practical Approach
The synthesis of meso-substituted porphyrins is typically achieved through the condensation of pyrrole with an appropriate aldehyde.[4] While several methods exist, the Lindsey synthesis is often favored for its milder reaction conditions and generally higher yields compared to the Adler-Longo method.[5][6] The Lindsey synthesis is a two-step, one-flask procedure that involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature to form a porphyrinogen intermediate, followed by oxidation to the aromatic porphyrin.[7]
The Lindsey Synthesis: A Step-by-Step Protocol
The synthesis of TTP via the Lindsey method involves the reaction of pyrrole with 4-tert-butylbenzaldehyde. The key to this method is the separation of the acid-catalyzed condensation from the subsequent oxidation step, which allows for greater control and often results in a cleaner product.[7]
Experimental Protocol:
Materials:
-
4-tert-butylbenzaldehyde
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica gel for column chromatography
-
Hexane
-
Toluene
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in anhydrous dichloromethane. The flask should be of sufficient size to accommodate the final reaction volume.
-
Addition of Pyrrole: To the stirring solution, add freshly distilled pyrrole (1 equivalent).
-
Initiation of Condensation: Under a nitrogen atmosphere, add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture. The color of the solution will gradually darken.
-
Condensation Reaction: Allow the reaction to stir at room temperature for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidation: Once the condensation is complete, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.75 equivalents) in dichloromethane to the reaction mixture. The solution will turn a deep purple color, indicating the formation of the porphyrin.
-
Quenching and Workup: After stirring for an additional hour, quench the reaction by adding a small amount of triethylamine. Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the crude product under reduced pressure. The resulting solid is then purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and toluene. The main purple band, which corresponds to the desired TTP, is collected.
-
Final Product: Evaporate the solvent from the collected fractions to yield TTP as a purple crystalline solid.
Visualizing the Synthesis Workflow
Caption: General workflow for the Lindsey synthesis of TTP.
Comprehensive Characterization of meso-Tetra(4-tert-butylphenyl) Porphyrin
Once synthesized, a thorough characterization of the TTP is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.
Molecular Structure of TTP
Caption: Molecular structure of meso-Tetra(4-tert-butylphenyl) Porphyrin.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a cornerstone technique for the characterization of porphyrins due to their intense absorption in the visible and near-UV regions. The spectrum of a typical free-base porphyrin is dominated by an intense Soret band (or B band) around 400-450 nm and several weaker Q bands in the 500-700 nm region.[1][8] These absorptions arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle.
Expected Spectrum for TTP:
-
Soret Band (B band): An intense absorption peak is expected around 420 nm.[1]
-
Q Bands: Four distinct, less intense absorption bands are typically observed between 500 and 700 nm.[9]
The positions and relative intensities of these bands are highly sensitive to the electronic environment of the porphyrin, including the nature of the meso-substituents and the presence of a central metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides invaluable information about the molecular structure of TTP. The large diamagnetic ring current of the aromatic porphyrin macrocycle results in characteristic chemical shifts for the protons.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
β-Pyrrolic Protons: These protons are located on the periphery of the porphyrin core and are significantly deshielded by the ring current, appearing as a sharp singlet at approximately 8.8 ppm.[10]
-
Aromatic Protons: The ortho and meta protons of the 4-tert-butylphenyl groups will appear as distinct doublets in the aromatic region, typically between 7.7 and 8.1 ppm.[3]
-
tert-Butyl Protons: The 36 equivalent protons of the four tert-butyl groups will give rise to a sharp singlet at approximately 1.6 ppm.[3]
-
NH Protons: The two inner protons attached to the pyrrolic nitrogens are strongly shielded by the ring current and appear as a broad singlet in the upfield region, typically around -2.8 ppm.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the TTP molecule.
Expected FT-IR Peaks:
-
N-H Stretch: A weak to medium intensity band around 3320 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole rings.
-
C-H Stretch (Aromatic): Bands in the region of 3000-3100 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic phenyl and pyrrole rings.
-
C-H Stretch (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the tert-butyl groups.
-
C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations of the porphyrin macrocycle and the phenyl rings.[11]
-
Pyrrole Ring Vibrations: A characteristic peak around 1002 cm⁻¹ is associated with the pyrrole rings.[12]
-
C-H Out-of-Plane Bending: Bands in the 700-900 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the substituted phenyl rings.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the synthesized TTP and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.
Expected Molecular Ion Peak:
The molecular formula for TTP is C₆₀H₆₂N₄, with a calculated molecular weight of approximately 839.16 g/mol .[13] In the mass spectrum, a prominent molecular ion peak ([M+H]⁺) would be expected at m/z ≈ 840.5.
Summary of Characterization Data
| Technique | Parameter | Expected Value/Observation |
| UV-Vis | Soret Band (λmax) | ~420 nm[1] |
| Q Bands (λmax) | ~518, 556, 594, 654 nm[1] | |
| ¹H NMR | β-Pyrrolic Protons (δ) | ~8.8 ppm (singlet)[10] |
| Aromatic Protons (δ) | ~7.7 - 8.1 ppm (doublets)[3] | |
| tert-Butyl Protons (δ) | ~1.6 ppm (singlet)[3] | |
| NH Protons (δ) | ~-2.8 ppm (singlet)[10] | |
| FT-IR | N-H Stretch (cm⁻¹) | ~3320 |
| C-H Aliphatic Stretch (cm⁻¹) | ~2850-2960 | |
| Pyrrole Ring Vibration (cm⁻¹) | ~1002[12] | |
| Mass Spec. | Molecular Ion Peak ([M+H]⁺) | m/z ≈ 840.5 |
Applications in Research and Drug Development
The unique properties of TTP make it a valuable molecule in various research and development applications:
-
Photosensitizers in Photodynamic Therapy (PDT): Porphyrins are excellent photosensitizers, and TTP derivatives are being investigated for their potential in PDT for cancer treatment.[4][14] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species that induce cell death in targeted tissues.
-
Catalysis: Metallated TTP complexes can serve as robust catalysts for a variety of organic transformations. The steric bulk of the tert-butyl groups can influence the selectivity of these reactions.
-
Molecular Scaffolds: The well-defined structure of TTP allows it to be used as a building block for the construction of more complex supramolecular assemblies and metal-organic frameworks (MOFs).[4]
-
Drug Delivery: The hydrophobic nature of TTP allows for its incorporation into drug delivery systems, such as nanoparticles, to improve the delivery of therapeutic agents.[15]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of meso-tetra(4-tert-butylphenyl) porphyrin. The Lindsey synthesis offers a reliable and efficient route to this valuable molecule. A comprehensive suite of analytical techniques, including UV-Vis, NMR, FT-IR, and mass spectrometry, is essential for confirming the identity and purity of the synthesized product. The unique structural and photophysical properties of TTP, conferred by its bulky tert-butyl substituents, make it a highly versatile platform for a wide range of applications, from medicinal chemistry to materials science.
References
- Mishra, S., Singh, T. P., & Verma, A. L. (2000). Fourier-transform infrared spectroscopic studies of dithia tetraphenylporphine. Journal of Chemical Sciences, 112(4), 361-368.
- BenchChem. (2025). Step-by-Step Synthesis of Meso-Substituted Porphyrins: Application Notes and Protocols for Researchers. BenchChem.
- Tafalla, D., & Lezna, R. O. (1998). In-situ Fourier transform infrared spectroelectrochemical studies of the oxidation of some tetraphenylporphyrin complexes. Canadian Journal of Chemistry, 76(11), 1659-1666.
- Gong, L., & Wang, X. (2011). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Arkivoc, 2011(7), 263-273.
- Green, M. K., & Lebrilla, C. B. (1997). Competitive ionization of tetraphenylporphyrin in a laser-generated metal ion plasma. Journal of the American Society for Mass Spectrometry, 8(3), 237-246.
- Sarma, M., & Kumar, G. R. (2014). UV-visible absorption spectra of TPP, TPP(CN)4, and TPP(OMe)4 in CH2Cl2.
- Solis, R. (2019). Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. ScholarWorks @ UTRGV.
- Sheng, R. S., et al. (2003). Fourier-transform Raman and infrared spectroscopic analysis of 2-nitro-tetraphenylporphyrin and metallo-2-nitro-tetraphenylporphyrins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(9), 1929-1935.
- Gong, L. H., & Wang, X. (2011). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. Molecules, 16(4), 2989-2999.
- Schoonheydt, R. A., et al. (1991). UV-Vis, Fluorescence, and EPR Studies of Porphyrins in Bilayers of Dioctadecyldimethylammonium Surfactants. The Journal of Physical Chemistry, 95(10), 4431-4438.
- BenchChem. (2025). The Synthesis of Porphyrin Macrocycles: A Technical Guide for Researchers. BenchChem.
- El-Nahass, M. M., et al. (2005). Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(13-14), 3026-3031.
- Adebayo, B. O., & Asekunowo, P. O. (2020). Infrared spectra results of 5, 10, 15, 20-Tetraphenylporphyrin and its metal complexes.
- Gryko, D. T. (2018). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 47(1), 59-79.
- Rao, P. D., et al. (2000). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. The Journal of Organic Chemistry, 65(22), 7323-7344.
- Funatsu, K., et al. (2003). Synthesis and Structural Determination of a Porphyrinatoplatinum(b): meso-Tetrakis(4-t-butylphenyl). Bulletin of the Chemical Society of Japan, 76(7), 1387-1391.
- Zhang, Y., et al. (2020). FTIR spectra of lignin (L), tetraphenylporphyrin (TPP), ferriporphyrin (FeTPP) and the prepared catalyst (P-(L-FeTPP)).
- Thattarathody, A. (2014). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes.
- Upadhyay, R. K., et al. (2017). ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. Rasayan Journal of Chemistry, 10(1), 123-128.
- Drain, C. M., & Lehn, J. M. (1994). Synthesis of meso-Extended Tetraaryl Porphyrins.
- Juskowiak, B., et al. (2015). Tetraphenylporphyrin as a protein label for triple detection analytical systems. Bioelectrochemistry, 109, 1-8.
- Zhao, T., et al. (2014). Synthesis and structural characterizations of MESO-tetraphenyl porphyrin.
- Brückner, C., & Rettig, S. J. (2000). meso-Tetra(tert-butyl)porphyrin as a precursor of porphine. Tetrahedron Letters, 41(16), 2885-2888.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TCPP)
- D'Souza, F., & Hryn, A. J. (1995). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins.
- MacDonald, J. (2016). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI.
- Zhao, T., et al. (2014). Synthesis and Structural Characterizations of meso-Tetraphenyl Porphyrin. Asian Journal of Chemistry, 26(10), 3050-3052.
- Shaker, Y. M., et al. (2017). Current developments in using MESO-(TETRA) substituted porphyrins for PDT.
- Kruper, W. J. (1989). Method of mass production of tetrakis(p-nitrophenyl)porphyrins.
- Oohora, K., et al. (2021). Tetraphenylporphyrin Enters the Ring: First Example of a Complex Between Highly Bulky Porphyrins and a Protein. ChemRxiv.
- Reddi, A. R., & Gibney, B. R. (2011). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Analytical and Bioanalytical Chemistry, 401(3), 859-871.
- Plotnikov, E., et al. (2021). Optimization, Characterization and Pharmacokinetic Study of Meso-Tetraphenylporphyrin Metal Complex-Loaded PLGA Nanoparticles. Pharmaceutics, 13(11), 1904.
- Ge, T., & Yang, N. (2010). Structure of Porphyrin TPPS4 and Its Interaction with Metal Ions as Elucidated by 1H NMR and UV-Visible Spectra. Georgia Journal of Science, 68(3), 145-154.
- ResearchGate. (n.d.). Figure S3: 1H NMR spectrum of ω - (meso-tetraphenyl porphyrinato)....
- Li, Y., et al. (2024). Synthesis of Novel Meso-Tetraphenyltetrabenzoporphyrins and Evaluation of Their Photodynamic Anticancer Activities. ACS Omega, 9(11), 12838-12848.
- Mehmood, Y., et al. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. Molecules, 23(10), 2664.
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. meso-Tetra(4-tert-butylphenyl) Porphine | [frontierspecialtychemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
